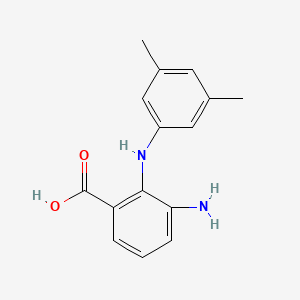

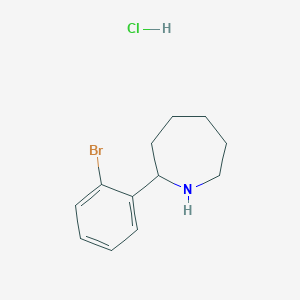

![molecular formula C14H15N3OS B1286242 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide CAS No. 725222-03-7](/img/structure/B1286242.png)

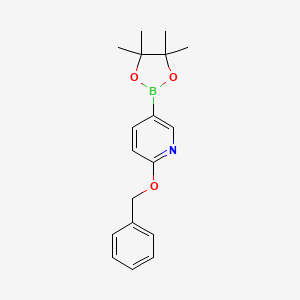

2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and its use as a precursor for synthesizing a variety of heterocyclic derivatives. These derivatives have shown significant biological properties, including antitumor, antioxidant, and antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amino-thiophene derivatives with cyanoacetate or its analogs. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a cyanoacetamide derivative, which can be further used to synthesize various heterocyclic compounds . Similarly, the reaction of 2-aminothiophene-3-carbonitrile with activated acetic acid derivatives leads to the formation of N-cyanothiophen-2-yl acetamide derivatives . These reactions are often carried out under mild conditions and can involve one-pot procedures, highlighting the convenience and efficiency of these synthetic routes .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was determined and showed stabilization by hydrogen bonds . The molecular geometry and electronic properties are also investigated using computational methods such as density functional theory (DFT), providing insights into the reactivity and interaction with biological targets .

Chemical Reactions Analysis

The cyanoacetamide moiety in these compounds is highly reactive and can undergo various chemical reactions, including cyclization and nucleophilic attacks, leading to a diverse array of heterocyclic derivatives. These reactions can be regioselective and are influenced by the nature of the substituents and reaction conditions . The reactivity of these compounds is also explored through charge transfer studies with DNA bases, indicating potential interactions with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The presence of cyano and acetamide groups contributes to their reactivity and the formation of hydrogen bonds, which can affect their solubility and stability. The compounds' lipophilicity, influenced by alkyl chain length, can also play a role in their biological activity and interaction with cell membranes . Additionally, the thermodynamic properties of these compounds have been studied, providing information on their stability and reactivity at different temperatures .

Scientific Research Applications

Chemical Synthesis and Reactivity

Cyanoacetamide derivatives, including structures similar to the compound , are important intermediates for the synthesis of a diverse range of heterocyclic systems. These compounds are utilized in the preparation of novel and synthetically challenging heterocyclic compounds due to their reactivity and versatility. Studies have systematically reviewed the methods of preparation and chemical reactivity of cyanoacetamide derivatives, highlighting their significance in synthetic organic chemistry (Fadda, Bondock, & Rabie, 2008).

Antimicrobial Properties

Research into compounds with cyanobacteria-derived structures has identified numerous molecules with significant antibacterial, antifungal, and antimycobacterial activities. These compounds, including cyano-compounds and acetamide derivatives, have shown potential against multidrug-resistant (MDR) pathogens, indicating their relevance in developing new antimicrobial therapies (Swain, Paidesetty, & Padhy, 2017).

Environmental Implications

The environmental fate and transformations of compounds, including those with acetamide and cyano groups, have been a focus due to their potential as emerging pollutants. Their stereochemical behavior, environmental persistence, and effects on aquatic life emphasize the importance of understanding and monitoring such compounds in environmental matrices (Wong, 2006).

Pharmacological Effects

Although the specific compound "2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide" has not been directly studied for pharmacological effects, similar structures have been evaluated. Thiophene and its derivatives, for example, have been reviewed for their potential as central nervous system (CNS) agents, highlighting the therapeutic potential of thiophene scaffolds in drug discovery for neurological conditions (Deep et al., 2016).

Mechanism of Action

Target of Action

Cyanoacetamide derivatives, to which this compound belongs, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents leads to the formation of respective 2-oxopyridine derivatives. This reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Biochemical Pathways

The compound affects biochemical pathways through its interaction with various chemical reagents. The mechanistic and synthetic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions lead to the diversity of the synthesized products .

Result of Action

Many derivatives of cyanoacetamide, to which this compound belongs, have been reported to have diverse biological activities . Most of the synthesized products revealed high inhibitory effects when screened in vitro for their antiproliferative activity .

Action Environment

The action, efficacy, and stability of 2-Cyano-N-(3-cyano-4,5,6,7,8,9-hexahydro-cycloocta[b]thien-2-yl)acetamide can be influenced by various environmental factors. These could include the presence of other compounds, temperature, pH, and the specific conditions under which the compound is synthesized and stored. For instance, the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions .

Biochemical Analysis

Biochemical Properties

2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of novel compounds through condensation and substitution reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of cyanoacetamide, including this compound, exhibit antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial biochemical effects, while higher doses may lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe and effective use in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its biochemical activity and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

properties

IUPAC Name |

2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c15-8-7-13(18)17-14-11(9-16)10-5-3-1-2-4-6-12(10)19-14/h1-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCFNHOXJSZPFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=C(S2)NC(=O)CC#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

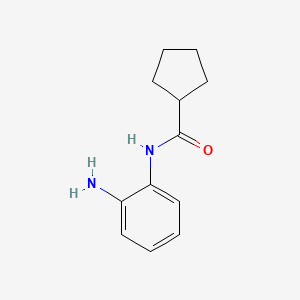

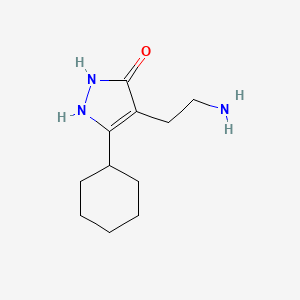

![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)

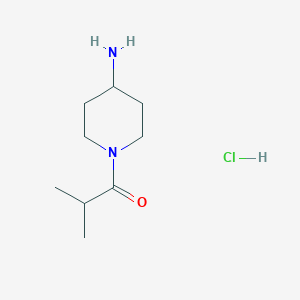

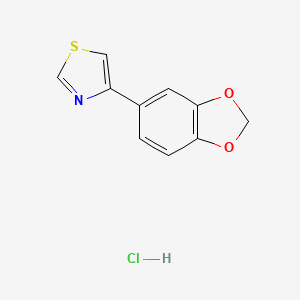

![1-[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanamine](/img/structure/B1286179.png)

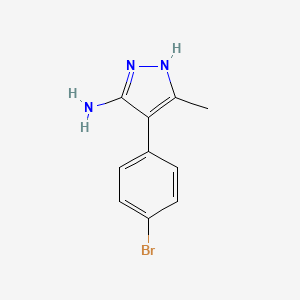

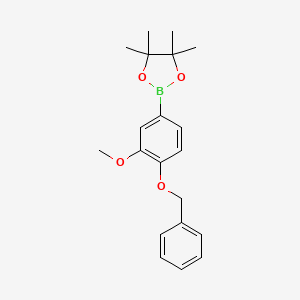

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)